molecular formula C12H12O4 B6300508 trans-1,2-Cyclopropanedicarboylic acid, mono(phenylmethyl) ester CAS No. 53229-64-4

trans-1,2-Cyclopropanedicarboylic acid, mono(phenylmethyl) ester

Cat. No. B6300508
CAS RN: 53229-64-4
M. Wt: 220.22 g/mol
InChI Key: PVARIGOXRLDYSP-NXEZZACHSA-N
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Description

“trans-1,2-Cyclopropanedicarboylic acid, mono(phenylmethyl) ester” is also known as Rel-(1R,2R)-2-((benzyloxy)carbonyl)cyclopropane-1-carboxylic acid . It has a molecular weight of 220.22 . The compound is typically stored in a dry environment at 2-8°C .


Molecular Structure Analysis

The InChI code for this compound is 1S/C12H12O4/c13-11(14)9-6-10(9)12(15)16-7-8-4-2-1-3-5-8/h1-5,9-10H,6-7H2,(H,13,14)/t9-,10-/m1/s1 . This indicates the presence of a cyclopropane ring with carboxylic acid and benzyloxy carbonyl groups attached .


Physical And Chemical Properties Analysis

This compound is a solid or liquid at room temperature .

Scientific Research Applications

Conformational Analysis and Polymer Synthesis

The conformational preferences of cyclic dicarboxylic acids, including structures analogous to trans-1,2-cyclopropanedicarboxylic acid, have been extensively studied. Research by Overberger et al. (2007) focused on the optical rotatory properties and conformations of esters and polyesters derived from trans-1,2-cyclohexanedicarboxylic acid, which shares similarities with the cyclopropane derivative. This study contributed to the synthesis of stereoregular polymers, showcasing the potential of such compounds in polymer science Overberger et al., 2007.

Synthetic Methodologies

In synthetic chemistry, compounds like trans-1,2-cyclopropanedicarboxylic acid mono(phenylmethyl) ester serve as key intermediates. Taylor et al. (2008) demonstrated the application of a tandem oxidation procedure using MnO2 oxidation-stabilized phosphorane trapping, highlighting the versatility of cyclopropane derivatives in complex organic syntheses Taylor et al., 2008.

Enzymatic Desymmetrization

The enzymatic desymmetrization of cyclohexanedicarboxylic acid diesters, as researched by Boaz (1999), provides insights into the chiral resolution of similar cyclopropane derivatives. This approach enables the preparation of enantiomerically pure compounds, which are crucial in the development of pharmaceuticals and fine chemicals Boaz, 1999.

Advanced Materials Development

Research by Vretik and Ritter (2006) into the cyclopropanation reaction of allylmethacrylate with ethyldiazoacetate, resulting in cyclopropane ring-bearing polymethacrylates, underscores the relevance of cyclopropane derivatives in the development of new materials with potential applications in various industries Vretik & Ritter, 2006.

Enantioselective Synthesis

The enantioselective synthesis of cyclopropane derivatives, as demonstrated by Belyk et al. (2010), is critical for producing compounds with specific stereochemical configurations. Such methodologies are essential in the pharmaceutical industry, where the stereochemistry of a drug molecule can significantly impact its efficacy and safety Belyk et al., 2010.

Safety and Hazards

The compound has been classified with the GHS07 pictogram, indicating that it may be harmful if swallowed . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

(1R,2R)-2-phenylmethoxycarbonylcyclopropane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12O4/c13-11(14)9-6-10(9)12(15)16-7-8-4-2-1-3-5-8/h1-5,9-10H,6-7H2,(H,13,14)/t9-,10-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVARIGOXRLDYSP-NXEZZACHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1C(=O)OCC2=CC=CC=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@@H]1C(=O)OCC2=CC=CC=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

trans-1,2-Cyclopropanedicarboylic acid, mono(phenylmethyl) ester

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